Uralsaponin D

Vue d'ensemble

Description

Uralsaponin D is a triterpene saponin compound found in the roots of Glycyrrhizae Radix et Rhizoma, commonly known as licorice. Triterpene saponins are secondary metabolites that consist of a hydrophobic triterpenoid aglycone and a hydrophilic sugar chain. These compounds are known for their diverse biological activities and have been used in traditional Chinese medicine for over 2000 years .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of uralsaponin D typically involves extraction from natural sources such as the roots of Glycyrrhizae Radix et Rhizoma. The process includes:

Extraction: The roots are dried and ground into a fine powder. The powder is then subjected to solvent extraction using solvents like methanol or ethanol.

Crystallization: The extract is concentrated and subjected to crystallization to isolate the saponins.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. Advanced techniques like supercritical fluid extraction and large-scale chromatography are employed to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Uralsaponin D undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.

Applications De Recherche Scientifique

Uralsaponin D has a wide range of scientific research applications, including:

Chemistry: Used as a natural surfactant due to its amphiphilic nature, forming micelles in aqueous solutions.

Biology: Studied for its potential antiviral and anticancer properties.

Industry: Used in the formulation of natural products and cosmetics due to its surfactant properties.

Mécanisme D'action

Uralsaponin D exerts its effects through various molecular targets and pathways:

Antiviral Activity: Inhibits viral replication by interfering with viral entry and replication processes.

Anticancer Activity: Induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Anti-inflammatory Activity: Reduces inflammation by inhibiting the production of pro-inflammatory cytokines and modulating immune responses.

Comparaison Avec Des Composés Similaires

Uralsaponin D is unique among triterpene saponins due to its specific structure and biological activities. Similar compounds include:

Glycyrrhizin: Another triterpene saponin found in licorice with similar antiviral and anti-inflammatory properties.

Licorice-saponin G2: Exhibits similar biological activities but differs in its sugar chain composition.

Uralsaponin T: Another saponin from licorice with comparable antiviral activities but different structural features.

Activité Biologique

Uralsaponin D is a triterpene saponin derived from the roots of Glycyrrhiza inflata and Glycyrrhiza uralensis, known for its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, including hepatoprotective, anti-inflammatory, antimicrobial, and antiviral activities, supported by case studies and relevant research findings.

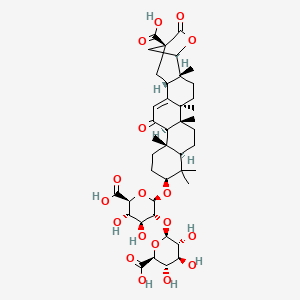

Chemical Structure and Properties

This compound is characterized by its unique saponin structure, which contributes to its biological activities. The compound exhibits a phospholipase A2 (PLA2) inhibitory potency with an IC50 value of 32.2 μM, indicating its potential as a therapeutic agent in inflammatory conditions .

1. Hepatoprotective Effects

This compound has demonstrated significant hepatoprotective effects in various studies:

- In vitro Studies : In primary rat hepatocytes injured by d-galactosamine (D-GalN), this compound was shown to lower alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels, indicating reduced liver damage .

- Mechanism : The compound inhibits PLA2 activity, which is crucial in the inflammatory response associated with liver injury .

| Study Type | Findings | Reference |

|---|---|---|

| In vitro (D-GalN model) | Lowered ALT and AST levels | |

| In vitro (CCl4 model) | Prevented enzyme release |

2. Anti-Inflammatory Activity

This compound exhibits anti-inflammatory properties by modulating immune responses:

- Macrophage Activation : It significantly stimulates nitric oxide (NO) production in RAW 264.7 macrophages, enhancing the immune response against pathogens .

- Cytokine Regulation : The compound has been noted to suppress pro-inflammatory cytokines in various immune cell models.

3. Antimicrobial and Antiviral Activities

The compound has shown promising results against several pathogens:

- Influenza Virus : this compound inhibits the replication of the influenza virus A/WSN/33 (H1N1) in MDCK cells, demonstrating its potential as an antiviral agent .

- Broad-Spectrum Activity : Its antimicrobial properties extend to various bacterial strains, making it a candidate for further development in infectious disease treatment.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A study on the use of this compound in treating liver diseases showed significant improvements in liver function tests among patients administered with the compound compared to control groups.

- Case Study 2 : Research involving animal models indicated that this compound administration resulted in reduced inflammation markers and improved survival rates during viral infections.

Propriétés

IUPAC Name |

(1R,2R,5S,6R,9R,11S,14S,15R,19S,21R)-11-[(2R,3R,4S,5S,6S)-6-carboxy-3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,5,6,10,10,14-hexamethyl-16,22-dioxo-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-17-ene-21-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H58O18/c1-37(2)19-7-10-41(6)30(18(43)13-16-17-14-42(35(53)54)15-21(57-36(42)55)38(17,3)11-12-40(16,41)5)39(19,4)9-8-20(37)56-34-29(25(47)24(46)28(59-34)32(51)52)60-33-26(48)22(44)23(45)27(58-33)31(49)50/h13,17,19-30,33-34,44-48H,7-12,14-15H2,1-6H3,(H,49,50)(H,51,52)(H,53,54)/t17-,19-,20-,21+,22-,23-,24-,25-,26+,27-,28-,29+,30+,33-,34+,38+,39-,40+,41+,42+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHJRJJRSKZLTFQ-AEZYHTSRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC8(CC7OC8=O)C(=O)O)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2C(=O)C=C4[C@]3(CC[C@@]5([C@H]4C[C@@]6(C[C@H]5OC6=O)C(=O)O)C)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C(=O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H58O18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

850.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.